1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,4-dimethoxybenzoyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine typically involves the reaction of 3-chloroaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Lacks the 2,4-dimethoxybenzoyl group, resulting in different chemical and biological properties.
4-(2,4-Dimethoxybenzoyl)piperazine: Lacks the 3-chlorophenyl group, leading to variations in its reactivity and applications.
1-(3-Bromophenyl)-4-(2,4-dimethoxybenzoyl)piperazine: Substitution of chlorine with bromine can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN2O3 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-6-7-17(18(13-16)25-2)19(23)22-10-8-21(9-11-22)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
BFGBGTBYZIOWOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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